

Unambiguous Structural Elucidation of Neohesperidose Heptaacetate Using Multidimensional NMR Spectroscopy

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Compound of Interest

Compound Name: *Neohesperidose heptaacetate*

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Abstract

This application note provides a comprehensive guide for the complete structural characterization of **neohesperidose heptaacetate**, a peracetylated form of the disaccharide neohesperidose. Peracetylation is a critical derivatization step that enhances solubility in common organic solvents and improves spectral dispersion for Nuclear Magnetic Resonance (NMR) analysis. We present a systematic approach that leverages a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H , ^{13}C , Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide details optimized protocols for sample preparation and data acquisition and provides a step-by-step walkthrough of the spectral analysis process. The causality behind experimental choices is explained, ensuring a robust and self-validating methodology for researchers, chemists, and drug development professionals working with complex glycosides.

Introduction: The Rationale for NMR in Glycoside Characterization

Neohesperidose, a disaccharide composed of α -L-rhamnopyranose and β -D-glucopyranose, is a key structural component of many naturally occurring flavonoid glycosides, such as neohesperidin, which is known for its intense sweet taste upon hydrogenation.[1] Accurate

structural confirmation of such molecules is paramount in drug discovery, natural product chemistry, and food science.

Direct NMR analysis of underivatized glycosides in aqueous solutions is often hampered by poor spectral resolution and overlapping signals.[2] Acetylation of the free hydroxyl groups to form **neohesperidose heptaacetate** serves two primary purposes:

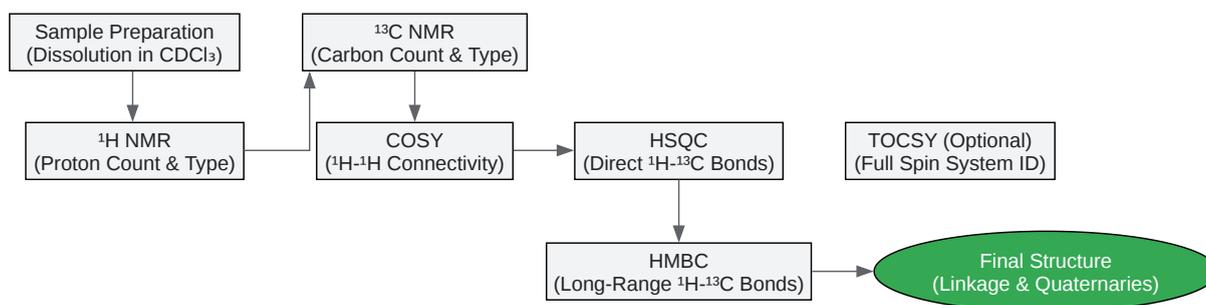
- **Enhanced Solubility:** It renders the molecule highly soluble in deuterated chloroform (CDCl_3), a preferred solvent for high-resolution NMR due to its low viscosity and well-defined residual solvent peak.
- **Improved Spectral Dispersion:** The acetyl groups shift the resonances of adjacent protons and carbons, spreading the signals across a wider chemical shift range and reducing spectral overlap, which is crucial for unambiguous assignment.[3]

This guide outlines a definitive workflow for assigning every proton and carbon signal in **neohesperidose heptaacetate**, confirming the constituent monosaccharides, their anomeric configurations, and the crucial inter-glycosidic linkage.

The Logic of the Multidimensional NMR Approach

The complete structural elucidation of a complex molecule like **neohesperidose heptaacetate** is akin to solving a puzzle. No single NMR experiment provides all the answers; instead, a combination of techniques is required, each providing a specific piece of information. The synergy between these experiments provides a cross-validated and trustworthy final structure.
[4]

The workflow is designed to systematically build the structure from individual spin systems to the complete, connected molecule.



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Caption: Logical workflow for NMR-based structural elucidation.

- 1D NMR (¹H and ¹³C): Provides an inventory of all protons and carbons in the molecule. The ¹H spectrum gives information on chemical environment and scalar coupling, while the ¹³C spectrum confirms the total number of carbons.[5]
- COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is the primary tool for tracing the proton network within each individual sugar ring.[6][7]
- HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D map correlating each proton directly to the carbon it is attached to. This allows for the confident assignment of carbon signals based on their known proton assignments from the COSY spectrum.[6][8]
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are essential for identifying the linkage point between the rhamnose and glucose units and for assigning quaternary carbons, such as the carbonyls of the acetate groups.[6][9]

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the final NMR spectra is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter in a high-quality NMR tube.

[10][11]

Materials:

- **Neohesperidose heptaacetate** (5-10 mg for ^1H , 20-50 mg for ^{13}C and 2D experiments)
- Deuterated chloroform (CDCl_3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- High-precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).
- Small glass vial (e.g., 1-dram vial).
- Pasteur pipette with a small cotton or glass wool plug.

Procedure:

- Weighing: Accurately weigh 20-25 mg of **neohesperidose heptaacetate** into a clean, dry glass vial.
 - Rationale: Using a secondary vial prevents potential loss of valuable sample and makes complete dissolution easier to achieve and verify before transferring to the narrow NMR tube.[11]
- Dissolution: Add approximately 0.6 mL of CDCl_3 with TMS to the vial. Cap the vial and gently swirl or vortex until the sample is fully dissolved. A brief, gentle warming in a water bath ($<40^\circ\text{C}$) can aid dissolution if necessary.
- Filtration and Transfer: Draw the solution into a Pasteur pipette that has a small, tightly packed plug of cotton or glass wool at its base. Carefully transfer the filtered solution into the NMR tube.
 - Rationale: Filtering removes any microscopic solid impurities or dust that can degrade spectral quality by causing line broadening and interfering with the spectrometer's

shimming process.[\[11\]](#)

- Final Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm, which is optimal for modern NMR probes.
- Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz or 600 MHz NMR spectrometer. Users should adapt them based on their specific instrument and sample concentration.

Experiment	Key Parameters	Purpose & Rationale
^1H NMR	Scans: 8-16, Relaxation Delay (d1): 2s	Rapidly provides an overview of proton signals and their multiplicities. The relaxation delay ensures quantitative reliability is not the primary goal here, but rather a quick survey.
^{13}C NMR	Scans: 1024-4096, Relaxation Delay (d1): 2s	Detects the low-natural-abundance ^{13}C nuclei. A larger number of scans is required to achieve an adequate signal-to-noise ratio.
gCOSY	Scans per increment: 2-4, Data points: 2048 (F2) x 256 (F1)	Maps $^3\text{J}_{\text{HH}}$ couplings to establish proton-proton connectivity within each sugar ring. Gradient-selected (gCOSY) is preferred for its cleaner spectra. ^[7]
gHSQC	Scans per increment: 2-8, Data points: 1024 (F2) x 256 (F1)	Correlates protons to their directly attached carbons ($^1\text{J}_{\text{CH}}$). Essential for assigning carbons based on proton assignments. ^{[8][12]}
gHMBC	Scans per increment: 8-32, Data points: 2048 (F2) x 256 (F1), Long-range J-coupling delay set for ~8 Hz	Detects 2- and 3-bond ^1H - ^{13}C correlations. The 8 Hz optimization is a good compromise for various types of long-range couplings found in organic molecules. This is the key experiment for connecting the two sugar units and assigning acetate carbonyls. ^{[6][13]}

Data Analysis and Structural Elucidation: A Step-by-Step Walkthrough

The following section describes the logical process of interpreting the NMR data to arrive at the final structure. The glucose moiety is designated with primes (e.g., H-1', C-1') and the rhamnose moiety with double primes (e.g., H-1'', C-1'').

Step 1: Analyze the ^1H NMR Spectrum

- Acetyl Methyl Protons ($\delta \sim 1.9\text{-}2.2$ ppm): Expect seven distinct singlets, each integrating to 3 protons, confirming the heptaacetate structure.
- Rhamnose Methyl Protons ($\delta \sim 1.2$ ppm): A doublet integrating to 3 protons (H-6'') is a key signature for the rhamnose unit.
- Ring Protons ($\delta \sim 3.5\text{-}5.5$ ppm): A complex region containing all the protons on the sugar rings.
- Anomeric Protons: Identify the two anomeric protons (H-1' and H-1''), which are typically the most downfield of the ring protons and appear as distinct doublets. The coupling constant (J-value) of the glucose anomeric proton (H-1') is indicative of its configuration (large $J \approx 8$ Hz for a trans-diaxial β -linkage).

Step 2: Assign Spin Systems with COSY Starting from the well-resolved anomeric protons identified in Step 1, trace the coupling pathways in the COSY spectrum.

- Glucose Ring: The H-1' signal will show a cross-peak to H-2'. H-2' will show cross-peaks to H-1' and H-3', and so on, allowing you to "walk" around the entire glucose spin system (H-1' through H-6').
- Rhamnose Ring: Similarly, starting from H-1'', trace the correlations to H-2'', H-3'', H-4'', and H-5''. The H-5'' will also show a correlation to the H-6'' methyl protons.

Step 3: Assign Carbons with HSQC The HSQC spectrum provides the direct one-bond link between the proton assignments from Step 2 and their corresponding carbons.

- For every cross-peak in the HSQC spectrum, the proton coordinate (F2 axis) and carbon coordinate (F1 axis) identify a C-H pair. For example, find the signal for H-1' on the proton axis and trace it to the cross-peak; the corresponding chemical shift on the carbon axis is C-1'. Repeat this for all non-quaternary carbons.

Step 4: Connect the Pieces with HMBC The HMBC spectrum provides the final, definitive connections.

- The Glycosidic Linkage: This is the most critical piece of evidence. Neohesperidose has a 1 → 2 linkage from rhamnose to glucose. The definitive proof is a cross-peak between the anomeric proton of the rhamnose unit (H-1'') and the C-2 carbon of the glucose unit (C-2').
- Acetate Group Positions: The ring protons will show correlations to the carbonyl carbons (δ ~170 ppm) of their attached acetate groups. For instance, H-3' will show a cross-peak to the carbonyl carbon of the acetate group at position 3'.
- Confirmation: Other long-range correlations, such as from anomeric protons to other carbons within their own ring (e.g., H-1' to C-3' and C-5'), further validate the assignments.

Caption: Key HMBC correlations for structural confirmation.

Expected Spectral Data

The following table provides representative chemical shifts for **neohesperidose heptaacetate** based on analysis of related peracetylated glycosides.^{[14][15]} Actual values may vary slightly based on solvent, concentration, and temperature.

Position	¹³ C δ (ppm)	¹ H δ (ppm)	Multiplicity, J (Hz)	Key HMBC Correlations from ¹ H
Glucose Moiety				
1'	~101.0	~4.65	d, J ≈ 8.0	C-2', C-3', C-5'
2'	~78.0	~4.95	t, J ≈ 8.5	C-1', C-3', C-1" (from Rha)
3'	~73.5	~5.20	t, J ≈ 9.0	C-2', C-4', C=O
4'	~68.5	~5.10	t, J ≈ 9.5	C-3', C-5', C=O
5'	~72.0	~3.75	ddd	C-1', C-4', C-6'
6'a	~62.0	~4.25	dd	C-4', C-5', C=O
6'b	~4.15	dd	C-4', C-5', C=O	
Rhamnose Moiety				
1"	~98.0	~4.90	d, J ≈ 1.5	C-2', C-2", C-3", C-5"
2"	~69.5	~5.15	dd	C-1", C-3", C=O
3"	~69.0	~5.05	dd	C-2", C-4", C-5", C=O
4"	~71.5	~5.30	t, J ≈ 9.5	C-3", C-5", C-6", C=O
5"	~67.0	~3.95	dq	C-1", C-4", C-6"
6"	~17.5	~1.20	d, J ≈ 6.0	C-4", C-5"
Acetate Groups				
CH ₃ CO	~169.0-171.0	-	-	-
CH ₃ CO	~20.5-21.5	~1.9-2.2	s	C=O

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of complex molecules like **neohesperidose heptaacetate**. By following a logical workflow from sample preparation through to the systematic interpretation of COSY, HSQC, and HMBC spectra, researchers can confidently assign all proton and carbon signals, verify the integrity of the sugar units, and definitively establish the inter-glycosidic linkage. This robust methodology ensures the high level of structural accuracy required for drug development, quality control, and advanced chemical research.

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